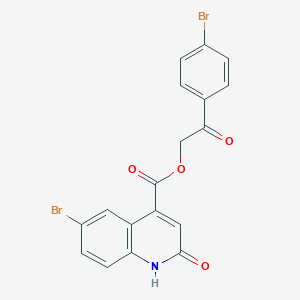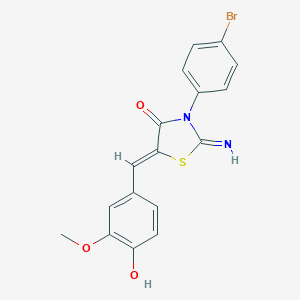
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester is a complex organic compound that features both bromophenyl and quinolinecarboxylate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline and phenyl rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinoline N-oxides or phenyl ketones.
Reduction: Formation of reduced quinoline or phenyl derivatives.
Hydrolysis: Formation of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid and 2-(4-bromophenyl)-2-oxoethanol.
Applications De Recherche Scientifique
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-hydroxy-4-quinolinecarboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 6-fluoro-2-hydroxy-4-quinolinecarboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 6-iodo-2-hydroxy-4-quinolinecarboxylate
Uniqueness
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester is unique due to the presence of both bromine atoms, which can significantly influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C18H11Br2NO4 |
|---|---|
Poids moléculaire |
465.1 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C18H11Br2NO4/c19-11-3-1-10(2-4-11)16(22)9-25-18(24)14-8-17(23)21-15-6-5-12(20)7-13(14)15/h1-8H,9H2,(H,21,23) |
Clé InChI |
WQEZLQXQEZSXKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-(cyanomethoxy)benzylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B328631.png)
![3-(2,5-dimethyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B328632.png)
![2-hydroxy-N'-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,2-diphenylacetohydrazide](/img/structure/B328634.png)
![Methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B328637.png)
![3-(4-Fluorophenyl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B328639.png)
![ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B328641.png)
![N-[(2E,5Z)-5-{4-[(3-iodobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B328642.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B328647.png)
![3,5-dimethoxy-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328649.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328652.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B328654.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B328655.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328656.png)
